molecular formula C18H19N5O2 B6720371 N-[3-(2-methylpropoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide

N-[3-(2-methylpropoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide

Cat. No.: B6720371
M. Wt: 337.4 g/mol
InChI Key: YCUPRRDECZFEGA-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a triazole moiety and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Properties

IUPAC Name

N-[3-(2-methylpropoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13(2)10-25-16-5-3-4-15(8-16)22-18(24)14-6-7-17(20-9-14)23-12-19-11-21-23/h3-9,11-13H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUPRRDECZFEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the triazole group through cyclization reactions. The final step involves the formation of the carboxamide group via amidation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-[3-(2-methylpropoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The triazole moiety is known to interact with enzymes and receptors through hydrogen bonding and dipole interactions. This can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole moiety and exhibit similar biological activities.

    Pyridine carboxamides: Compounds with a pyridine ring and carboxamide group also show comparable properties.

Uniqueness

N-[3-(2-methylpropoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the triazole and pyridine rings, along with the carboxamide group, makes it a versatile compound for various applications in research and industry.

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